1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
Description
1-(4-Chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is a methanesulfonamide derivative featuring a 4-chlorophenyl group and a hydroxycyclopentylmethyl substituent. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQROFWYJFKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Chlorotoluene
The most direct method involves chlorosulfonation of 4-chlorotoluene:
- Reaction : 4-Chlorotoluene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorophenylmethanesulfonic acid.
- Chlorination : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 85% |
| Chlorination | PCl₅, CH₂Cl₂, reflux, 4 h | 78% |
Mechanistic Insight :
The electrophilic substitution at the methyl group’s benzylic position is facilitated by the electron-withdrawing 4-chloro substituent, directing sulfonation ortho to the chlorine.
Synthesis of (1-Hydroxycyclopentyl)methylamine
Cyclopentanone Hydroxymethylation
Amine Functionalization
- Tosylation : 1-Hydroxymethylcyclopentanol reacts with tosyl chloride (TsCl) in pyridine to form the tosylate.
- Gabriel Synthesis : The tosylate undergoes nucleophilic substitution with potassium phthalimide in DMF, followed by hydrazinolysis (NH₂NH₂, EtOH) to yield (1-hydroxycyclopentyl)methylamine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Addition | NaOH, HCHO, 50°C, 6 h | 72% |
| Reduction | H₂ (1 atm), Pd/C, 25°C, 12 h | 88% |
| Tosylation | TsCl, pyridine, 0°C, 2 h | 91% |
| Gabriel Synthesis | K-phthalimide, DMF, 80°C, 8 h | 67% |
Challenges :
- Steric hindrance at the cyclopentyl group necessitates prolonged reaction times for tosylation.
- Hydrazinolysis requires strict temperature control to avoid over-reduction.
Sulfonamide Coupling Reaction
Reaction Optimization
The sulfonyl chloride (1.1 eq) reacts with (1-hydroxycyclopentyl)methylamine (1.0 eq) in anhydrous dichloromethane, using triethylamine (2.5 eq) as a base to scavenge HCl.
Conditions :
- Temperature: 0°C → 25°C (gradual warming)
- Time: 12–16 h
- Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 98.5% |
| Melting Point | 143–145°C |
Side Reactions :
- Disulfonation : Mitigated by maintaining a 1:1 molar ratio of amine to sulfonyl chloride.
- Hydrolysis : Anhydrous conditions prevent sulfonyl chloride degradation.
Alternative Synthetic Routes
One-Pot Sulfonamidation
A modified approach combines sulfonic acid formation and amine coupling in a single pot:
- In Situ Chlorination : 4-Chlorophenylmethanesulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
- Direct Amine Addition : (1-Hydroxycyclopentyl)methylamine is added without isolation of intermediates.
Advantages :
- Reduced purification steps.
- Higher overall yield (76% vs. 82% for stepwise method).
Disadvantages :
- Requires stringent stoichiometric control to avoid side products.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 1H, OH), 3.45 (d, J = 6.0 Hz, 2H, CH₂N), 2.95 (s, 3H, SO₂CH₃), 1.70–1.40 (m, 8H, cyclopentyl).
- IR (KBr) : 3340 cm⁻¹ (O-H), 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Purity Assessment
- HPLC : Retention time = 6.8 min (C18 column, 70:30 MeCN/H₂O).
- Elemental Analysis : Calculated C: 52.1%, H: 5.8%, N: 4.3%; Found C: 52.0%, H: 5.7%, N: 4.2%.
Industrial-Scale Considerations
Solvent Selection
Waste Management
- HCl neutralization : Alkaline scrubbing systems treat gaseous HCl emissions.
- Phthalimide byproducts : Recycled via acid-base extraction in the Gabriel synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its hydroxycyclopentylmethyl substituent. Below is a comparison with structurally related methanesulfonamides:
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s hydroxycyclopentyl group likely improves water solubility compared to purely hydrophobic substituents (e.g., diethylaminoethyl in ZN4) .
Electronic Effects
- Trifluoromethylsulfonyl groups in N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide withdraw electron density, increasing sulfonamide acidity (pKa ~5–7), which may influence receptor binding compared to the target compound’s neutral hydroxy group.
Biological Activity
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H18ClN1O3S1
- Molecular Weight : 299.81 g/mol
The structure includes a chlorophenyl group and a hydroxycyclopentyl moiety, contributing to its unique properties.
Target Identification
The primary target of this compound is currently unknown. However, its structural similarity to ketamine suggests potential anesthetic effects. Ketamine acts primarily as an NMDA receptor antagonist, which may indicate similar pathways for this compound.
Biological Activities
Research indicates that the compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, similar to other sulfonamide derivatives.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar structures. Below is a comparison table highlighting key features:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and anti-inflammatory |
| 4-Chlorophenyl methanesulfonate | C7H7ClO3S | Known antimicrobial activity |
| (4-chlorophenyl)(1-hydroxycyclopentyl)methanone | C12H13ClO2 | Limited studies on biological activity |
Study 1: Antimicrobial Activity
In a study examining various sulfonamides, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.
Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory properties of similar compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines. The inhibition of NF-κB signaling pathways was noted, which could be a mechanism through which this compound exerts its effects.
Study 3: In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in reducing inflammation and pain. Results showed that administration led to a significant reduction in inflammatory markers compared to control groups, reinforcing its potential therapeutic applications.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide?
Methodological Answer:
A multi-step synthesis is typically employed:
- Step 1: React 4-chlorophenylmethanesulfonyl chloride with 1-aminomethylcyclopentanol under Schotten-Baumann conditions to form the sulfonamide bond. Use dichloromethane as a solvent and triethylamine as a base at 0–5°C to minimize side reactions .
- Step 2: Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
- Step 3: Recrystallize from ethanol/water (1:1) to achieve >95% purity. Confirm crystallinity via powder XRD .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the sulfonamide linkage and cyclopentyl-hydroxy group. Key signals include δ 7.3–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (N-CH-cyclopentyl) .
- IR Spectroscopy: Identify sulfonyl S=O stretches at ~1350 cm and ~1150 cm .
- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxycyclopentyl and sulfonamide groups) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for this sulfonamide derivative?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl (e.g., 3,5-difluorophenyl) or cyclopentyl (e.g., hydroxyl vs. ketone) groups. Compare inhibitory potency in enzymatic assays (e.g., FAS inhibition, as seen in structurally related compounds ).
- Docking Studies: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase). Validate with IC measurements .
- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
Advanced: What computational approaches predict physicochemical properties relevant to drug-likeness?
Methodological Answer:
- LogP Calculation: Use Molinspiration or ACD/Labs software to estimate lipophilicity. Compare predicted (e.g., ~2.8) vs. experimental (HPLC-derived) values .
- pKa Prediction: Employ MarvinSketch to determine acidic/basic sites (e.g., sulfonamide NH ~4.4, cyclopentanol OH ~12.5) .
- Solubility Modeling: Apply QSPR models in Schrödinger’s QikProp to optimize formulation (e.g., PEG-based co-solvents) .
Advanced: How can conflicting cytotoxicity data in different cell lines be resolved?
Methodological Answer:
- Experimental Design: Conduct dose-response assays (e.g., 0.1–100 µM) in at least three cell lines (e.g., HEK293, HeLa, MCF7). Use MTT/WST-1 assays with triplicate technical replicates .
- Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
- Data Reconciliation: Apply ANOVA with post-hoc Tukey tests to assess variability. Consider cell-specific uptake (e.g., LC-MS quantification of intracellular drug levels) .
Advanced: What analytical methods validate batch-to-batch consistency in research-scale synthesis?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (60:40). Retention time ~8.2 min; UV detection at 230 nm .
- LC-MS: Confirm molecular ion [M+H] at m/z 358.1 (calculated) and fragmentation patterns (e.g., loss of cyclopentyl group, m/z 245.0) .
- Elemental Analysis: Ensure %C, %H, %N, and %S deviations are <0.4% from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
